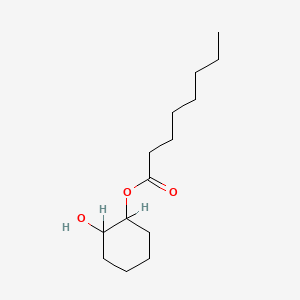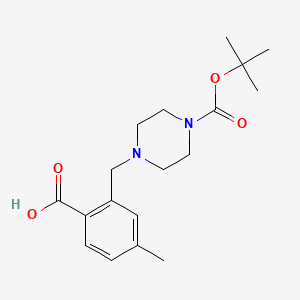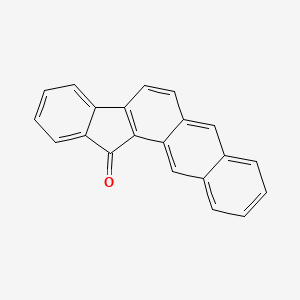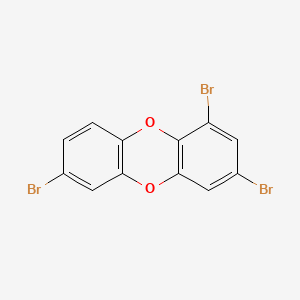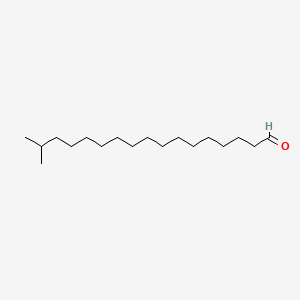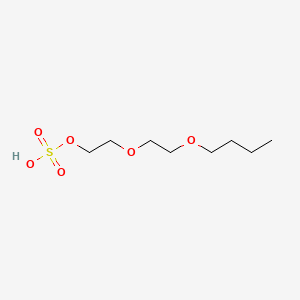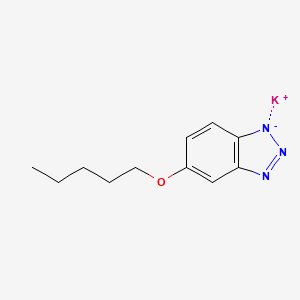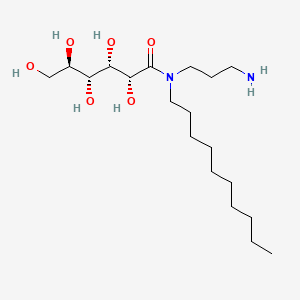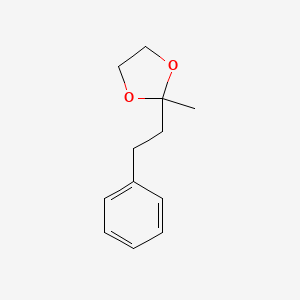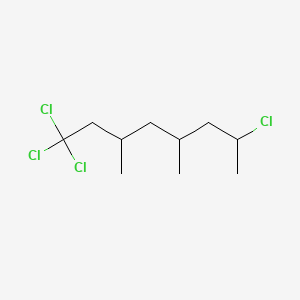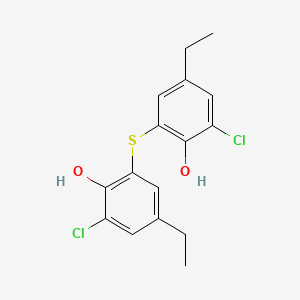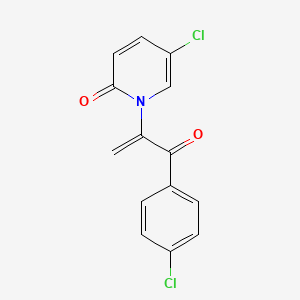![molecular formula C23H37ClN2O5 B15175731 1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate CAS No. 14123-53-6](/img/structure/B15175731.png)
1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 145112 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the indenoisoquinoline core through cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of NSC 145112 would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 145112 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indenoisoquinoline core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and solubility.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of NSC 145112 to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the indenoisoquinoline core. These products are typically characterized by their enhanced biological activity, stability, and solubility, making them suitable for further development as therapeutic agents .
Applications De Recherche Scientifique
NSC 145112 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the mechanisms of topoisomerase I inhibition and the structure-activity relationships of indenoisoquinoline derivatives.
Biology: NSC 145112 is used in cell biology research to investigate its effects on cell proliferation, apoptosis, and DNA damage response.
Medicine: The compound is being explored as a potential anticancer agent, with studies focusing on its efficacy against various cancer cell lines and its ability to overcome drug resistance.
Industry: NSC 145112 can be used in the development of new pharmaceuticals and as a lead compound for the synthesis of novel therapeutic agents .
Mécanisme D'action
NSC 145112 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 145112 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly proliferating cancer cells. The compound also induces the phosphorylation of histone H2AX, a marker of DNA damage, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 145112 is part of a broader class of indenoisoquinoline derivatives, which includes compounds like NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share a similar core structure but differ in their functional groups and biological activities .
Uniqueness
What sets NSC 145112 apart from other similar compounds is its unique combination of stability, potency, and selectivity for topoisomerase I. Unlike camptothecins, another class of topoisomerase I inhibitors, NSC 145112 is chemically stable and less susceptible to drug resistance mechanisms. This makes it a promising candidate for further development as an anticancer agent .
Propriétés
Numéro CAS |
14123-53-6 |
|---|---|
Formule moléculaire |
C23H37ClN2O5 |
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
1-benzyl-1-ethyl-6,6,7-trimethylspiro[2,7,8,8a-tetrahydropyrrolo[1,2-b][1,2,4]oxadiazin-1-ium-3,1'-cyclohexane];perchlorate |
InChI |
InChI=1S/C23H37N2O.ClHO4/c1-5-25(17-20-12-8-6-9-13-20)18-23(14-10-7-11-15-23)26-24-21(25)16-19(2)22(24,3)4;2-1(3,4)5/h6,8-9,12-13,19,21H,5,7,10-11,14-18H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YRKNLWOUIXNSKF-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CC2(CCCCC2)ON3C1CC(C3(C)C)C)CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


